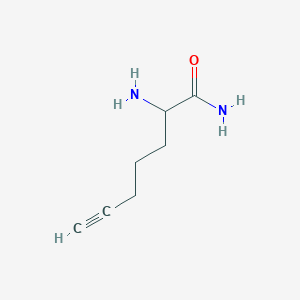

2-Aminohept-6-ynamide

Description

Significance of Alkyne-Containing Amino Acid Derivatives in Organic and Medicinal Chemistry Research

Alkyne-containing amino acid derivatives are of profound importance in the fields of organic and medicinal chemistry. The alkyne functional group serves as a versatile handle for a variety of chemical transformations. Notably, the terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.dechemistryviews.org This reaction allows for the efficient and specific covalent linking of molecular fragments, which is invaluable in drug discovery and development. nih.gov For instance, alkyne-functionalized amino acids can be incorporated into peptides and proteins, enabling their conjugation with other molecules like fluorescent dyes, imaging agents, or drug payloads. iris-biotech.deberkeley.edu

In medicinal chemistry, the incorporation of an alkyne group can also directly influence the biological activity of a molecule. Alkyne derivatives of known inhibitors have shown the ability to act as covalent inhibitors of enzymes, such as the main protease of SARS-CoV-2. acs.org This covalent modification can lead to enhanced potency and duration of action. The linear geometry of the alkyne is isoelectronic with the nitrile group, a common feature in many enzyme inhibitors, allowing it to be a suitable replacement that can be further functionalized. acs.org

Overview of Unique Structural Features and Synthetic Utility of 2-Aminohept-6-ynamide

This compound is characterized by a seven-carbon chain with an amino group and an amide group at the second carbon (C2), and a terminal alkyne at the sixth carbon (C6). This arrangement of functional groups—an α-amino amide and a terminal alkyne separated by a flexible aliphatic linker—provides a unique scaffold for synthetic chemists.

The synthetic utility of this compound is vast. The terminal alkyne can undergo a plethora of reactions, including:

Click Chemistry: As mentioned, it readily participates in CuAAC reactions. iris-biotech.dechemistryviews.org

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds with aryl or vinyl halides. acs.org

Addition Reactions: The triple bond can be reduced to an alkene or alkane. researchgate.net

Metal-Catalyzed Cyclizations: The alkyne can be involved in the formation of heterocyclic structures. researchgate.net

Hydroamination and Hydroaminoalkylation: These reactions can introduce new amine functionalities. researchgate.net

The α-amino amide portion of the molecule provides a handle for peptide synthesis, allowing for its incorporation into peptide chains using standard solid-phase or solution-phase techniques. iris-biotech.deacs.org

Historical Context and Evolution of Research on Terminal Alkyne-Functionalized Amides and Amino Acids

The study of terminal alkyne-functionalized molecules is not new, with early research focusing on naturally occurring acetylenic compounds. nih.gov However, the advent of powerful synthetic methodologies in the late 20th and early 21st centuries has propelled research in this area. The development of reactions like the Sonogashira coupling and the "click" reaction revolutionized the use of terminal alkynes in synthesis. iris-biotech.dechemistryviews.orgacs.org

Initially, the synthesis of amides from terminal alkynes was a significant challenge. researchgate.net Over time, various methods have been developed, including the addition of carbon dioxide to a lithiated terminal alkyne in a one-pot synthesis of acetylenic amides. organic-chemistry.org More recent advancements have focused on catalytic methods, such as copper-catalyzed oxidative coupling of terminal alkynes and amides, and tandem catalysis for the deoxygenative alkynylation of tertiary amides. researchgate.netrsc.org

The discovery of biosynthetic pathways for terminal-alkyne-containing amino acids in microorganisms has further fueled interest in these compounds. berkeley.edu Researchers have identified the genes and enzymes responsible for producing these molecules, opening the door for their biotechnological production. chemistryviews.orgberkeley.edu

Interdisciplinary Relevance of this compound in Chemical Biology and Materials Science Foundations

The unique properties of this compound and related compounds extend their relevance beyond traditional chemistry into the interdisciplinary fields of chemical biology and materials science.

In chemical biology , the ability to incorporate a terminal alkyne into biomolecules like peptides and proteins via an amino acid derivative is a powerful tool for studying biological processes. iris-biotech.deberkeley.edu This bio-orthogonal handle allows for the specific labeling and tracking of these biomolecules within living systems without interfering with their natural functions. nih.gov This has applications in proteomics, drug target identification, and understanding protein-protein interactions.

In materials science , terminal alkynes are valuable building blocks for the synthesis of novel polymers and materials. The rigid, linear nature of the alkyne can be exploited to create highly ordered structures. For example, alkynes can be used in the synthesis of conjugated polymers with interesting electronic and optical properties. Furthermore, the "click" reaction provides an efficient method for surface functionalization and the creation of complex macromolecular architectures. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-aminohept-6-ynamide |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H2,9,10) |

InChI Key |

ODIKJHKFWQJPTH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC(C(=O)N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Aminohept 6 Ynamide

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is a high-energy functional group, rich in π-electrons, making it susceptible to a variety of addition and functionalization reactions. chemrxiv.org Its reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. chemrxiv.orgnih.gov

Transition Metal-Catalyzed Alkyne Functionalizations (e.g., Hydroamination, Hydroaminoalkylation)

Transition metal catalysts are pivotal in unlocking the synthetic potential of terminal alkynes, allowing for reactions that are otherwise challenging. chemrxiv.org Catalysis can guide reactions to achieve selectivity and reactivity under mild conditions. rsc.org The C-H bond of a terminal alkyne can be activated by a transition metal catalyst to form a metal acetylide, a nucleophilic species that can engage with various electrophiles. rsc.org

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. While not explicitly detailed for 2-Aminohept-6-ynamide, intermolecular hydroamination of terminal alkynes typically requires metal catalysts to proceed efficiently. Ruthenium-based bifunctional catalysts, for example, have been shown to dramatically accelerate the related hydration of terminal alkynes. nih.gov Hydroaminoalkylation, a related transformation, involves the coupling of an amine, an alkyne, and an electrophile, often catalyzed by metals like copper or gold. These reactions are powerful methods for forming C-N and C-C bonds in a single step.

| Reaction Type | Typical Catalyst | General Product |

|---|---|---|

| Sonogashira Coupling | Palladium/Copper | Disubstituted Alkyne |

| Alkyne Dimerization (Glaser-Hay) | Copper | 1,3-Diyne |

| Aldehyde Alkynylation (Carreira) | Zinc/Copper | Propargylic Alcohol |

| Anti-Markovnikov Hydration | Ruthenium | Aldehyde |

Cycloaddition Reactions (e.g., Huisgen Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic compounds. nih.govresearchgate.net The terminal alkyne of this compound is an excellent substrate for such transformations, particularly the Huisgen 1,3-dipolar cycloaddition. This reaction involves the coupling of an azide (B81097) with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgchemeurope.com

The thermal Huisgen cycloaddition often requires high temperatures and can produce a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org A significant advancement is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". chemeurope.comnih.govnih.gov This catalyzed version proceeds under mild conditions, often in aqueous solvents, and exhibits remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org Ruthenium catalysts, in contrast, can be used to selectively generate the 1,5-regioisomer. organic-chemistry.orgnih.gov

| Condition | Catalyst | Product | Key Features |

|---|---|---|---|

| Thermal | None | Mixture of 1,4- and 1,5-triazoles | Requires elevated temperatures; lacks regioselectivity. organic-chemistry.org |

| CuAAC | Copper(I) | 1,4-disubstituted triazole | High regioselectivity; mild conditions; wide functional group tolerance. chemeurope.comorganic-chemistry.org |

| RuAAC | Ruthenium (e.g., Cp*RuCl) | 1,5-disubstituted triazole | Complementary regioselectivity to CuAAC. organic-chemistry.org |

Oxidative and Reductive Transformations of the Alkyne

The alkyne moiety can undergo both oxidative and reductive transformations. libretexts.org Strong oxidation of a terminal alkyne, such as with ozone (O₃) or potassium permanganate (B83412) (KMnO₄), leads to cleavage of the triple bond. libretexts.orgmasterorganicchemistry.com This reaction breaks the molecule at the alkyne, converting the internal alkyne carbon to a carboxylic acid and the terminal alkyne carbon to carbon dioxide (CO₂). masterorganicchemistry.com Milder oxidation conditions, for instance with neutral permanganate, can yield a vicinal dicarbonyl compound. libretexts.orgyoutube.com

Reduction of the alkyne can be controlled to produce either an alkene or an alkane. organicchemistrytutor.com Complete reduction, or hydrogenation, over a catalyst like palladium on carbon (Pd/C) converts the alkyne directly to the corresponding heptanamide (B1606996) derivative. organicchemistrytutor.com Partial reduction allows for the stereoselective formation of alkenes. Using Lindlar's catalyst (a poisoned palladium catalyst), the alkyne is reduced to a cis-alkene. organicchemistrytutor.com Conversely, using sodium metal in liquid ammonia (B1221849) results in the formation of a trans-alkene. organicchemistrytutor.com

| Reaction | Reagents | Product Type |

|---|---|---|

| Oxidative Cleavage | 1. O₃, 2. H₂O or KMnO₄, heat | Carboxylic Acid + CO₂ masterorganicchemistry.com |

| Complete Reduction | H₂, Pd/C | Alkane organicchemistrytutor.com |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | cis-Alkene organicchemistrytutor.com |

| Partial Reduction (trans) | Na, NH₃ (l) | trans-Alkene organicchemistrytutor.com |

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. studymind.co.uk This allows it to react with a wide range of electrophiles.

Acylation and Alkylation Reactions

Primary amines readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. openstax.orgbritannica.com This nucleophilic acyl substitution reaction results in the formation of a stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation of the primary amine with alkyl halides is also a characteristic reaction. openstax.orgunizin.org This nucleophilic substitution introduces an alkyl group onto the nitrogen atom, forming a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. studymind.co.ukopenstax.org Controlling the extent of alkylation to selectively obtain the mono-alkylated product can be challenging. openstax.org

| Reaction | Electrophile | Product |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | N-substituted Amide |

| Acylation | Acid Anhydride ((R-CO)₂O) | N-substituted Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt openstax.org |

Condensation Reactions and Imine Formation

Primary amines react with carbonyl compounds, specifically aldehydes and ketones, in a condensation reaction to form imines, also known as Schiff bases. britannica.comacs.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglumenlearning.com The process is typically catalyzed by a mild acid. lumenlearning.comchemistrysteps.com The reaction is reversible and can be driven to completion by removing the water that is formed, for example, through azeotropic distillation or the use of a dehydrating agent. wikipedia.org The formation of imines is generally most efficient at a slightly acidic pH, around 4-5. lumenlearning.com

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Primary Amine | Aldehyde | Acid Catalyst (e.g., pH 5), -H₂O | Imine (Aldimine) masterorganicchemistry.com |

| Primary Amine | Ketone | Acid Catalyst (e.g., pH 5), -H₂O | Imine (Ketimine) masterorganicchemistry.com |

Reactivity of the Amide Linkage

The amide linkage in this compound, while generally robust, can participate in several characteristic reactions under specific conditions.

Ynamides, including this compound, are generally more stable to hydrolysis than their ynamine counterparts. However, under acidic or basic conditions, the amide bond can be cleaved. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, on the other hand, is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. While amides are the least reactive carboxylic acid derivatives towards hydrolysis, the reaction can be driven to completion with heat and a high concentration of acid or base. In some synthetic transformations involving ynamides, hydrolysis can be an undesired competing reaction. nih.gov

Transamidation, the exchange of the amino group of an amide with another amine, is a challenging but valuable transformation. For ynamides, this reaction typically requires activation of the amide bond, often through the use of metal catalysts or by introducing electron-withdrawing groups on the nitrogen to increase its reactivity. While direct transamidation of unactivated amides is difficult due to the high stability of the C-N bond, several methods have been developed for activated amides. chemistryviews.orgnih.gov For instance, N-sulfonylated ynamides show enhanced reactivity towards transamidation. Metal-free transamidation of tertiary amides bearing an N-electron-withdrawing substituent with ammonium carbonate has been reported to proceed at room temperature. nih.gov

| Reaction | Typical Conditions | Notes |

|---|---|---|

| Hydrolysis | Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH), with heating. | Ynamides are more stable to hydrolysis than ynamines but can be cleaved under forcing conditions. nih.gov |

| Transamidation | Metal catalysts (e.g., Ni, Pd) or activation of the amide nitrogen with an electron-withdrawing group (e.g., sulfonyl). chemistryviews.orgnih.gov | Difficult for unactivated amides due to the stability of the C-N bond. chemistryviews.org |

Incorporating the ynamide functionality of this compound into cyclic structures is a strategy to create conformationally restricted derivatives. These derivatives are valuable in medicinal chemistry and materials science as they offer reduced conformational flexibility, which can lead to enhanced biological activity or specific material properties. The synthesis of such derivatives often involves intramolecular cyclization reactions where the ynamide is a key reactive component. For example, ynamides can be used in the synthesis of azabicycloalkane systems, which are conformationally constrained scaffolds.

The conformational analysis of amides, in general, involves studying the rotational barrier around the C-N bond and the preferred orientation of the substituents. In conformationally restricted ynamide derivatives, the ring system imposes significant constraints on these rotational degrees of freedom, leading to more defined three-dimensional structures.

Intramolecular Reactivity and Cyclization Pathways

The dual electrophilic and nucleophilic nature of the ynamide functional group in this compound makes it highly amenable to a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. wikipedia.orgorganic-chemistry.org In the context of ynamides, ene-ynamide RCM can be employed to construct nitrogen-containing heterocycles. For a molecule like this compound, if an additional alkene functionality were present in the molecule, RCM could be a viable strategy for cyclization. A related and relevant transformation is the ring-closing yne-carbonyl metathesis, which has been described for ynamides and is applicable to the construction of both carbocycles and heterocycles. This acid-catalyzed methodology provides access to chromenes, quinolizidines, indolizidines, and pyrrolizidines.

| Metathesis Strategy | Catalyst/Conditions | Resulting Structures |

|---|---|---|

| Ene-Ynamide RCM | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | Unsaturated nitrogen heterocycles nih.gov |

| Yne-Carbonyl Metathesis | Acid catalysis | Carbocycles and heterocycles (e.g., chromenes, quinolizidines) |

Beyond metathesis, ynamides undergo a rich variety of other intramolecular cyclizations, often promoted by transition metal catalysts or Brønsted acids. These reactions provide access to a wide array of complex nitrogen-containing molecules.

Gold-catalyzed intramolecular hydroalkylation of ynamides is a notable example, leading to the synthesis of 2-amino-indenes from appropriately substituted ynamides. nih.gov This reaction proceeds under mild conditions and demonstrates the ability of gold catalysts to activate the ynamide alkyne towards nucleophilic attack. nih.gov

Other significant intramolecular reactions of ynamides include:

[2+2] and [4+2] Cycloadditions: Ynamides can participate as dienophiles or dipolarophiles in intramolecular cycloaddition reactions, leading to the formation of fused or bridged bicyclic systems. nih.gov

Radical Cyclizations: Radical-initiated cascades of ynamides can be used to construct nitrogen heterocycles.

Cycloisomerizations: Transition metals can catalyze the rearrangement of ene-ynamides to form various cyclic structures.

Brønsted Acid-Promoted Cyclizations: Protic acids can activate the ynamide to form a reactive keteniminium ion, which can then be trapped by an intramolecular nucleophile to afford cyclic products. nih.gov

| Cyclization Type | Catalyst/Promoter | Product Type | Reference Example |

|---|---|---|---|

| Intramolecular Hydroalkylation | Gold catalysts (e.g., IPrAuNTf₂) | 2-Amino-indenes | nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Thermal or Lewis acid | Fused bicyclic systems | nih.gov |

| Brønsted Acid-Promoted Cyclization | Tf₂NH | Tetracyclic compounds | nih.gov |

| Radical Cascade | Radical initiator | Nitrogen heterocycles |

Reaction Kinetics and Proposed Mechanistic Pathways

The study of reaction kinetics and the elucidation of mechanistic pathways are crucial for understanding and optimizing the reactivity of ynamides. A combination of experimental techniques, such as kinetic isotope effect (KIE) studies, and computational methods, like density functional theory (DFT) calculations, have provided deep insights into these reactions. acs.orgchinesechemsoc.org

A well-studied example is the gold-catalyzed intramolecular hydroalkylation of ynamides. nih.govacs.org Mechanistic investigations have revealed that the reaction proceeds through a highly reactive gold-keteniminium ion intermediate. nih.govacs.org The formation of this intermediate significantly lowers the energy barrier for the subsequent steps. acs.org

For this particular reaction, a combined experimental and computational approach has identified the rate-determining step to be a nih.govrsc.org-hydride shift from a benzylic position, which occurs before the cyclization event. nih.govacs.org DFT calculations have been instrumental in mapping out the entire reaction pathway, including the energies of intermediates and transition states. acs.orgchinesechemsoc.org

| Substrate Feature | Calculated Activation Barrier (TS1, kcal/mol) | Experimental Observation |

|---|---|---|

| Standard Substrate | 14.4 | Reaction proceeds at room temperature. acs.org |

| Sterically Hindered (o,o'-xylyl-ynamide) | 38.0 | No reaction observed. acs.org |

| Alternative Substitution | 23.5 | Traces of product with longer reaction times and higher temperatures. acs.org |

Kinetic isotope effect studies can provide further evidence for the proposed mechanism. For instance, a significant primary KIE upon isotopic labeling of the hydrogen involved in the rate-determining hydride shift would strongly support this mechanistic proposal.

Catalytic Cycles in Organometallic Transformations

No published research is currently available detailing the involvement of this compound in catalytic cycles of organometallic transformations.

Stereochemical Outcomes and Diastereoselectivity

There is no available scientific literature that discusses the stereochemical outcomes or diastereoselectivity of reactions involving this compound.

An extensive search of publicly available scientific literature and chemical databases has revealed no specific information regarding the chemical compound “this compound” within the contexts of the requested applications in chemical biology and pre-clinical medicinal chemistry research.

Therefore, it is not possible to generate the requested article focusing on the specific applications of "this compound" as a molecular building block for complex architectures or its role in DNA-encoded library (DEL) synthesis and screening. The outlined sections and subsections concerning its integration into peptidomimetics, use in macrocyclization, role as a scaffold for combinatorial library synthesis, and specific methodologies in DEL synthesis could not be addressed due to the absence of relevant research findings for this particular compound.

Applications in Chemical Biology and Pre Clinical Medicinal Chemistry Research

Pre-clinical Investigation of Molecular Interactions with Biological Targets

The study of how small molecules like 2-aminohept-6-ynamide interact with biological macromolecules is fundamental to drug discovery and chemical biology. Investigations focus on understanding the mechanisms of action that underpin a compound's biological effects.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. researchgate.net The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net Inhibitors can be classified as reversible or irreversible, with therapeutic agents typically being reversible. nih.gov While a wide variety of chemical scaffolds, including benzylamines and physostigmine (B191203) analogues, are known to inhibit AChE, specific studies detailing the direct inhibition of acetylcholinesterase by this compound are not prominent in the reviewed literature. However, the principles of such an interaction would involve the compound binding to the enzyme's active site. Molecular docking studies on other inhibitors have shown that interactions can occur with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

A promising strategy in antiviral therapy is to target the assembly of viral capsids. The Hepatitis B virus (HBV) capsid, which is composed of core protein (Cp) homodimers, is a validated target for a class of antivirals known as capsid assembly modulators (CpAMs). These molecules can disrupt the normal assembly process, leading to the formation of non-viable or empty capsids and ultimately inhibiting viral replication.

Although research does not specifically name this compound, novel families of compounds with related structural motifs, such as 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, have been identified as potent HBV capsid assembly inhibitors. These compounds are predicted to have a high affinity for groove structures on the HBV core protein, thereby interfering with the capsid formation process. This demonstrates the potential for small molecules featuring a "2-amino-amide" backbone to serve as effective protein-ligand binding agents in an antiviral context.

Table 1: Classes of HBV Capsid Assembly Modulators (CAMs) and Their Effects

| CAM Class | Example Effect on Capsid Assembly |

| Heteroaryldihydropyrimidines (HAPs) | Causes misdirection, leading to non-spherical structures |

| Phenylpropenamides (PPAs) | Induces formation of normal spherical capsids lacking viral genetic material |

| Sulfamoyl Benzamides (SBAs) | Induces formation of normal spherical capsids lacking viral genetic material |

| 2-Amino-acetamide Derivatives | Predicted to bind Cp grooves, inhibiting normal assembly |

The aggregation of the amyloid-β (Aβ) peptide is a central pathological hallmark of Alzheimer's disease. A key therapeutic goal is the discovery of small molecules that can inhibit or modulate this aggregation process. While direct studies involving this compound in this area are not widely documented, research into other small molecules provides a framework for how such a compound could be investigated.

For instance, series of naringenin-O-alkylamine and chalcone-O-alkylamine derivatives have been developed as multifunctional agents for Alzheimer's disease. nih.govwikipedia.org Certain compounds from these series have demonstrated an ability to inhibit the self-induced aggregation of the Aβ₁₋₄₂ peptide. nih.govwikipedia.org Furthermore, they can also inhibit Aβ aggregation that is induced by metal ions like Cu²⁺. nih.govwikipedia.org These findings highlight the capacity of small, structurally diverse molecules to interfere with the complex protein aggregation pathways implicated in neurodegenerative diseases.

The ynamide functional group, a key feature of this compound, has been harnessed to create powerful chemical probes for studying biological systems. Specifically, sulfonyl ynamides have been developed as efficient "zero-length" cross-linkers for chemical cross-linking of proteins coupled with mass spectrometry (CXMS). This technique is a powerful method for studying protein structures and protein-protein interactions (PPIs).

Unlike traditional cross-linkers, these ynamide-based reagents can, without the need for a catalyst, covalently link high-abundance carboxyl residues (from aspartic acid or glutamic acid) with lysine (B10760008) residues on proteins. This forms a stable amide bond and provides valuable structural information about which amino acids are in close proximity within a protein or between interacting proteins. The ability to use ynamides to capture interacting proteins within the whole proteome in situ makes them valuable tools for chemical biology.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.org By systematically modifying the chemical structure of a lead compound, researchers can determine which functional groups are essential for its biological effect and can optimize properties like potency and selectivity. drugdesign.orgnih.gov

For a molecule like this compound, SAR studies would involve synthesizing a library of derivatives where different parts of the molecule are altered. Key positions for modification include the primary amine (R¹), the amide nitrogen (R²), and the terminal alkyne.

Alkyne Modifications: The terminal alkyne could be functionalized with various chemical groups to explore new interactions with a biological target or to attach reporter tags for chemical biology experiments.

The goal of these variations is to build a comprehensive understanding of how specific structural changes translate into changes in biological function, guiding the design of more effective and specific molecules.

Table 2: Hypothetical SAR of this compound Derivatives

| Base Scaffold | R¹ Substituent | R² Substituent | Potential Impact on Molecular Interaction |

| This compound | -H | -H | Baseline activity |

| Derivative A | -CH₃ | -H | May increase hydrophobicity; could alter binding pocket fit |

| Derivative B | -H | -Benzyl | Increases steric bulk and hydrophobicity; may improve π-stacking interactions |

| Derivative C | -C(O)CH₃ (Acetyl) | -H | Neutralizes positive charge of the amine; introduces H-bond acceptor |

Conformational Analysis and its Influence on Biological Recognition

The inherent flexibility of the heptanamide (B1606996) scaffold allows the molecule to adopt a multitude of conformations in solution. This conformational landscape is influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding opportunities. The long aliphatic chain provides considerable rotational freedom around the carbon-carbon single bonds. In aqueous environments, the molecule may adopt a more extended conformation to maximize solvation of the polar amine and amide groups, while in less polar environments, folded conformations stabilized by intramolecular interactions might be more prevalent.

The study of γ-aminobutyric acid (GABA), a structurally related neurotransmitter, provides insights into the potential conformational behavior of the aminocaproic acid-like backbone of this compound. In the gas phase, GABA strongly favors a folded conformation due to electrostatic attraction between the amino and carboxyl groups. However, in solution, a dynamic equilibrium of several extended and folded conformations exists, driven by solvation effects. This conformational flexibility is crucial for its ability to bind to different receptors. Similarly, this compound is expected to exhibit a range of accessible conformations, each with a distinct spatial presentation of its functional groups.

Computational modeling techniques, such as molecular mechanics and quantum mechanical calculations, are instrumental in exploring the potential energy surface of flexible molecules like this compound. These methods can predict stable low-energy conformers and the energy barriers between them. Such analyses can reveal preferred dihedral angles and the probability of the molecule adopting specific shapes.

The conformation of this compound directly influences its biological recognition. For a molecule to bind to a biological target, such as an enzyme or a receptor, it must adopt a conformation that is complementary to the binding site. The spatial positioning of the amino group, the amide carbonyl, and the terminal alkyne determines the potential for hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the target.

The terminal alkyne group, in particular, can play a significant role in biological recognition. Its linear geometry imposes a degree of rigidity at that end of the molecule. Furthermore, the alkyne can participate in various non-covalent interactions, including π-stacking with aromatic residues in a binding pocket. The presence of this functional group also opens up the possibility for covalent interactions, as terminal alkynes can react with certain nucleophilic residues in proteins. Moreover, alkyne-containing amino acids are utilized in "click chemistry" to form stable linkages, which can be a powerful tool for creating stapled peptides with stabilized secondary structures, thereby enhancing their biological activity.

The conformational flexibility of the aliphatic chain allows the molecule to adapt its shape to fit into a binding site, a phenomenon known as "induced fit." However, excessive flexibility can be entropically unfavorable for binding, as the molecule must adopt a specific, low-entropy conformation to bind tightly. Therefore, understanding the balance between conformational flexibility and the pre-organization of the molecule into a bioactive conformation is key to designing molecules with high affinity and specificity for their biological targets.

Table 1: Key Torsional Angles Influencing the Conformation of this compound

| Dihedral Angle | Description | Potential Influence on Conformation |

| Cα-Cβ | Rotation around this bond affects the relative position of the amino group to the rest of the molecule. | Influences the ability to form key hydrogen bonds in a binding site. |

| Cβ-Cγ | Contributes to the overall shape and length of the molecule. | Affects the molecule's ability to span distances within a binding pocket. |

| Cγ-Cδ | Further defines the backbone conformation. | Determines the overall spatial arrangement of the functional groups. |

| Cδ-Cε | Rotation around this bond positions the terminal alkyne. | Critical for directing the alkyne for specific interactions or reactions. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2-Aminohept-6-ynamide. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, would provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the amino group (-NH₂), the α-hydrogen, the methylene (B1212753) groups (-CH₂-), and the terminal alkyne proton (-C≡CH). The chemical shifts (δ) of these signals would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus helping to piece together the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in this compound, including the carbonyl carbon of the amide, the α-carbon, the methylene carbons, and the two sp-hybridized carbons of the alkyne.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structural assignments. COSY would reveal proton-proton couplings, establishing the connectivity between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H₂N- | 1.5 - 3.0 | Broad Singlet |

| -CH(NH₂)- | 3.5 - 4.0 | Triplet |

| -CH₂- (adjacent to CH) | 1.6 - 1.9 | Multiplet |

| -CH₂- | 1.4 - 1.7 | Multiplet |

| -CH₂- (adjacent to C≡C) | 2.2 - 2.5 | Triplet of Triplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| -CH(NH₂)- | 50 - 60 |

| -CH₂- | 25 - 40 |

| -C≡ | 65 - 90 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to obtain a highly accurate mass measurement of the molecular ion of this compound, which would allow for the unambiguous determination of its molecular formula (C₇H₁₂N₂O).

Electrospray Ionization (ESI-MS) is a soft ionization technique that would likely be used to generate the molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable information about the compound's structure, as the molecule would break at its weakest bonds, revealing its constituent parts.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O |

| Exact Mass | 140.0950 g/mol |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), the C≡C stretching of the alkyne (around 2100-2260 cm⁻¹, typically weak), and the ≡C-H stretching of the terminal alkyne (around 3300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which often gives a stronger signal in Raman than in IR.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| C-H Stretch (Alkyne) | ~3300 | Moderate |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C≡C Stretch (Alkyne) | 2100 - 2260 (Weak) | Strong |

| C=O Stretch (Amide) | ~1650 | Moderate |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the second carbon atom (the α-carbon), it can exist as two enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD), would be the technique of choice to determine the absolute configuration of a specific enantiomer. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be compared to theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute configuration as either (R) or (S).

Computational and Theoretical Chemistry Studies

Molecular Docking and Virtual Screening Approaches

Prediction of Binding Modes and Affinities with Biological Macromolecules

A crucial aspect of understanding the pharmacological potential of "2-Aminohept-6-ynamide" lies in identifying its biological targets and characterizing its interactions with them. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules with macromolecules such as proteins and nucleic acids.

Hypothetical molecular docking studies could be performed to screen "this compound" against a panel of known drug targets. For instance, based on its structural features, including a primary amine and a terminal alkyne, potential targets could include enzymes such as monoamine oxidase (MAO) or histone deacetylases (HDACs). The docking simulations would predict the most favorable binding pose of the compound within the active site of the target protein and estimate the binding affinity, often expressed as a docking score or binding energy.

Following docking, molecular dynamics simulations could be employed to provide a more dynamic and detailed picture of the protein-ligand complex. These simulations, by solving Newton's equations of motion for the atoms in the system, can reveal the stability of the predicted binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges), and the conformational changes that may occur upon ligand binding.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with Various Biological Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Monoamine Oxidase A | -7.8 | Tyr407, Phe208 | π-π stacking, Hydrogen bond |

| Histone Deacetylase 2 | -6.5 | His142, Asp179 | Metal coordination, Hydrogen bond |

| Cyclooxygenase-2 | -5.9 | Arg120, Tyr355 | Salt bridge, Hydrogen bond |

| Carbonic Anhydrase II | -6.2 | His94, Thr199 | Metal coordination, Water-mediated H-bond |

Rational Design of this compound Derivatives

Based on the insights gained from binding mode predictions, rational design strategies can be employed to create derivatives of "this compound" with improved potency, selectivity, and pharmacokinetic properties. This process often involves iterative cycles of in silico design, synthesis, and biological evaluation.

Structure-based drug design (SBDD) would utilize the predicted binding pose of the parent compound to guide modifications. For example, if a specific region of the binding pocket is unoccupied, functional groups could be added to the heptyl chain to establish additional favorable interactions. If the primary amine is crucial for binding, its basicity could be modulated to optimize the interaction strength.

Ligand-based drug design (LBDD) approaches could be used in the absence of a known 3D structure of the target. These methods rely on the knowledge of other molecules that bind to the same target. By comparing the structural and electronic properties of "this compound" with those of known active compounds, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to design new derivatives that fit the model.

For instance, a hypothetical design strategy could involve replacing the terminal alkyne with other functional groups, such as a nitrile or a small heterocyclic ring, to explore different interactions with the target protein. The length and branching of the alkyl chain could also be varied to optimize hydrophobic interactions.

Table 2: Hypothetical Derivatives of this compound and Their Predicted Binding Affinities

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Design Rationale |

| 2-Amino-N-methylhept-6-ynamide | Methylation of the amide | -7.2 | Increase metabolic stability |

| 2-Amino-7-phenylhept-6-ynamide | Phenyl group on C7 | -8.5 | Introduce π-π stacking interactions |

| (R)-2-Aminohept-6-ynamide | Stereoisomer | -7.9 | Optimize chiral interactions |

| 2-Amino-5,5-difluorohept-6-ynamide | Fluorination of the chain | -6.8 | Modulate pKa and metabolic stability |

QSAR and Cheminformatics Applications for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models are valuable for predicting the properties of untested compounds, prioritizing candidates for synthesis, and optimizing lead compounds.

A QSAR model for a series of "this compound" derivatives could be developed using a dataset of compounds with experimentally determined biological activities. The first step would be to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms can be used to build a mathematical model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of "this compound."

Cheminformatics tools can also be employed to predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of "this compound" and its derivatives. These predictions are crucial for identifying potential liabilities early in the drug discovery process. For example, models can predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for cytochrome P450 enzyme inhibition.

Table 3: Hypothetical QSAR Model for a Series of this compound Analogs

| Descriptor | Coefficient | Standard Error | p-value | Interpretation |

| LogP | 0.54 | 0.12 | <0.001 | Increased lipophilicity correlates with higher activity |

| Molecular Weight | -0.02 | 0.01 | 0.045 | Smaller molecules tend to be more active |

| Number of H-bond Donors | 0.89 | 0.21 | <0.001 | Hydrogen bond donation is important for activity |

| Topological Polar Surface Area | -0.31 | 0.09 | 0.002 | Lower polarity is favored for activity |

Future Directions and Emerging Research Avenues for 2 Aminohept 6 Ynamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 2-Aminohept-6-ynamide and its derivatives will likely focus on the development of more efficient, sustainable, and environmentally benign methodologies. Current strategies for creating similar α-amino alkynes often rely on multi-step processes which can be resource-intensive. researchgate.net Future research could pivot towards greener alternatives that minimize waste and avoid harsh reagents.

One promising direction is the adoption of one-pot synthesis protocols that can directly convert readily available starting materials, such as terminal alkenes, into terminal alkynes. acs.org Additionally, the use of sustainable solvents, like ethyl acetate, and oxidants, such as oxygen, in coupling reactions could significantly improve the environmental footprint of synthesizing related compounds. researchgate.net The development of catalytic systems that operate under milder conditions and allow for the use of bio-based feedstocks will also be a critical area of investigation. openaccesspub.org

| Potential Sustainable Synthetic Approach | Key Features | Anticipated Advantages |

| One-Pot Alkene to Alkyne Conversion | Direct transformation of corresponding alkenes. acs.org | Reduced number of steps, improved atom economy. |

| Catalytic Hydrative Amination | Direct hydrative amination of activated alkynes. nih.gov | Milder reaction conditions, avoids multi-step processes. |

| Use of Greener Solvents and Oxidants | Replacement of halogenated solvents with options like ethyl acetate; use of O2 as an oxidant. researchgate.net | Reduced toxicity and environmental impact. |

| Bio-based Feedstock Utilization | Sourcing starting materials from renewable biomass. openaccesspub.org | Increased sustainability and reduced reliance on fossil fuels. |

Development of Advanced Catalytic Systems for Selective Functionalization

The terminal alkyne group in this compound is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on developing advanced catalytic systems to selectively functionalize this moiety, thereby creating a diverse library of novel compounds. The carbon-carbon triple bond is a versatile functional group that can undergo numerous chemical reactions, including hydrogenation, addition, and substitution, making it an essential building block in the synthesis of complex molecules. openaccesspub.org

Transition-metal catalysis offers a powerful toolkit for alkyne functionalization. For instance, copper-catalyzed hydroalkylation can be employed to introduce alkyl groups with high regio- and diastereoselectivity. nih.gov Palladium and copper catalysts are effective for Sonogashira coupling reactions, which could be used to append aryl or vinyl groups to the alkyne terminus. oup.com Furthermore, gold-catalyzed reactions are known to facilitate various alkyne transformations, including hydrofunctionalization. mdpi.com The development of recyclable catalysts, such as those supported on graphitic carbon or nanoparticles, will be crucial for sustainable functionalization processes. nih.gov

| Catalytic System | Potential Functionalization Reaction | Resulting Molecular Scaffold |

| Copper Catalysis | Hydroalkylation, Azide-Alkyne Cycloaddition (CuAAC) | Substituted Alkenes, Triazoles |

| Palladium Catalysis | Sonogashira Coupling, Aminoarylation | Aryl/Vinyl-Substituted Alkynes, Enamines rsc.org |

| Gold Catalysis | Hydrofunctionalization, Glaser-Type Coupling | Functionalized Alkenes, 1,3-Diynes mdpi.comacs.org |

| Cobalt Catalysis | C-H Bond Alkenylation | Substituted Alkenes nih.gov |

| Rhodium Catalysis | C-H Alkynylation of Indoles | Functionalized Heterocycles acs.org |

Integration into Advanced Materials Science and Nanotechnology

The presence of a polymerizable alkyne group makes this compound a promising monomer for the synthesis of advanced polymers and materials. oup.com Future research could explore its use in creating conjugated polymers with unique optical and electronic properties. oborolabs.com Such materials could find applications in sensors, advanced coatings, and organic electronics. oborolabs.com The synthesis of cyclic polymers from alkyne monomers is another exciting frontier, as these materials exhibit distinct properties like higher density and different refractive indices compared to their linear counterparts. oborolabs.com

In the realm of nanotechnology, the terminal alkyne can serve as an anchor for grafting this compound onto the surfaces of nanoparticles, thus modifying their properties for specific applications. au.dkmdpi.comacs.org For example, functionalizing gold nanoparticles with alkyne derivatives has been shown to be a rapid and efficient method for surface modification. acs.org This could lead to the development of novel nanomaterials for chemical sensing, drug delivery, and catalysis. The ability of terminal alkynes to participate in on-surface synthesis also opens up possibilities for the bottom-up construction of atom-precise nanostructures. au.dk

| Area of Application | Potential Role of this compound | Example of Potential Outcome |

| Polymer Chemistry | Monomer for polymerization. oup.com | Synthesis of novel conjugated or cyclic polymers with tailored optoelectronic properties. oborolabs.com |

| Materials Science | Building block for functional materials. mdpi.com | Development of fluorescent probes for ion detection. mdpi.com |

| Nanotechnology | Surface functionalization of nanoparticles. acs.org | Creation of stable, functionalized gold nanoparticles for chemical sensing. acs.org |

| Surface Chemistry | Precursor for on-surface synthesis. au.dk | Bottom-up fabrication of novel carbon-based nanomaterials. au.dk |

Expansion of Chemical Biology Applications beyond Current Scope

The terminal alkyne moiety is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can be performed inside living systems without interfering with native biochemical processes. wikipedia.orgcam.ac.uk This positions this compound as a valuable tool for future applications in chemical biology. The alkyne can act as a handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the specific labeling of biomolecules. iris-biotech.demedchemexpress.com

Future research could involve incorporating this compound into peptides, proteins, or other biomolecules to serve as a probe for studying biological processes. nih.govnih.gov For instance, it could be used to create alkyne-functionalized chemical probes for assaying enzyme specificities or for visualizing cellular components. nih.govsigmaaldrich.com The development of copper-free click chemistry variants would further enhance its utility in live-cell imaging, overcoming the cytotoxicity associated with copper catalysts. wikipedia.org

| Chemical Biology Application | Function of this compound | Illustrative Research Goal |

| Bioorthogonal Labeling | Alkyne handle for click chemistry. wikipedia.orgiris-biotech.de | Fluorescently tagging specific proteins or glycans in living cells. nih.gov |

| Enzyme Probing | Component of a chemical probe. nih.gov | Designing probes to assay the substrate specificities of enzymes like nonribosomal peptide synthetases. nih.gov |

| Protein Modification | Incorporation as an unnatural amino acid. nih.gov | Modifying protein function through subsequent chemical reactions on the alkyne group. nih.gov |

| Cellular Imaging | Part of a fluorescent or labeled probe. medchemexpress.com | Visualizing the localization and dynamics of biomolecules in real-time. nih.gov |

Synergistic Approaches Combining Experimental and Computational Research

To unlock the full potential of this compound, future research will greatly benefit from a synergistic approach that combines experimental synthesis and characterization with computational modeling. Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules and materials.

For instance, computational studies can help in designing more efficient catalytic systems for the functionalization of the alkyne group by modeling transition states and reaction pathways. nih.govnih.govresearchgate.net This can guide experimental efforts by identifying promising catalysts and reaction conditions. princeton.edu In materials science, computational modeling can predict the properties of polymers derived from this compound, aiding in the design of materials with desired characteristics. Similarly, in chemical biology, computational docking studies could predict how biomolecules incorporating this compound interact with their targets. The integration of experimental and computational research will accelerate the discovery and development of new applications for this compound and its derivatives. princeton.edu

Q & A

Q. What are the key considerations when designing a synthesis protocol for 2-Aminohept-6-ynamide?

- Methodological Answer : A robust synthesis protocol requires:

- Reagent Selection : Use Brønsted acids or transition-metal catalysts to facilitate ynamide bond formation, as these reagents are effective in analogous reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates; solvent choice should align with reaction kinetics and safety guidelines .

- Temperature Control : Maintain precise temperature ranges (e.g., 0–25°C) to prevent side reactions. Use jacketed reactors for exothermic steps .

- Characterization : Validate product purity via HPLC (>95%) and confirm structure using H/C NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show distinct peaks for the alkyne proton (~2.5 ppm) and amide NH (~5.5 ppm). C NMR must confirm the ynamide carbon at ~75–85 ppm .

- IR Spectroscopy : Look for absorption bands at ~2200 cm (C≡C stretch) and ~1650 cm (amide C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 140.18 (calculated for CHNO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound?

- Methodological Answer : Contradictory NMR data often arise from:

- Solvent Artifacts : Residual solvent peaks (e.g., DMSO at 2.5 ppm) may overlap with product signals. Use deuterated solvents and report solvent suppression methods .

- Tautomerization : Dynamic equilibria (e.g., keto-enol) can split peaks. Perform variable-temperature NMR to identify tautomeric shifts .

- Impurity Interference : Compare spectra with synthetic intermediates. Use column chromatography or recrystallization to isolate pure product .

Q. What strategies are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature, solvent). For example, a 2 factorial design can identify interactions between Cu(I) catalyst (5–10 mol%), temperature (20–40°C), and solvent (THF vs. DCM) .

- Statistical Validation : Apply ANOVA to determine significant factors (p < 0.05). Report confidence intervals for yield improvements .

- Mechanistic Probes : Conduct kinetic studies (e.g., rate vs. [catalyst]) to distinguish between catalytic pathways. Use DFT calculations to model transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.